6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a complex structure that includes a quinoline core, an aminoethoxy side chain, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminoethanol with a quinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The aminoethoxy side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The aminoethoxy side chain can interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A simpler compound with similar functional groups but lacking the quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline core, differing in reactivity and biological activity.
Uniqueness
6-(2-Aminoethoxy)-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a quinoline core and an aminoethoxy side chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(2-aminoethoxy)-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-14-11-4-3-10(16-7-6-13)8-9(11)2-5-12(14)15/h3-4,8H,2,5-7,13H2,1H3 |
InChI Key |
SAQYMUMHVNCQQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)OCCN |
Origin of Product |
United States |
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